4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of 4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors with benzylpiperazine and p-tolyl derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may scale up these reactions using continuous flow reactors and optimized reaction parameters to achieve efficient large-scale synthesis .
Chemical Reactions Analysis
4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion . Major products formed from these reactions include various substituted thienopyrimidine derivatives with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a key intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways within cells. It is believed to inhibit key enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells . The compound may also interfere with the metabolic pathways of parasites, disrupting their growth and replication .
Comparison with Similar Compounds
4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine can be compared with other similar thienopyrimidine derivatives, such as:
4-(4-(Trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine: Known for its use in organic light-emitting diodes (OLEDs) due to its unique photophysical properties.
N2-(tert-butyl)-N4-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine: Exhibits improved physicochemical properties and antiplasmodial activity.
The uniqueness of this compound lies in its specific structural features and the combination of benzylpiperazine and p-tolyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4S/c1-18-7-9-20(10-8-18)21-16-29-24-22(21)23(25-17-26-24)28-13-11-27(12-14-28)15-19-5-3-2-4-6-19/h2-10,16-17H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNHFIWFUVJJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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